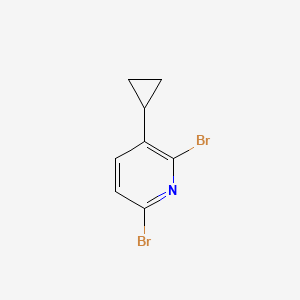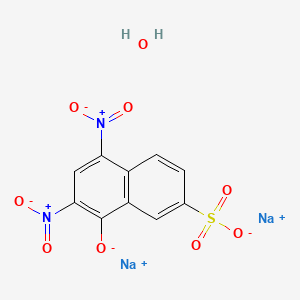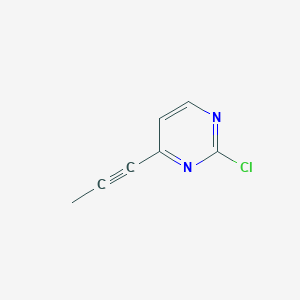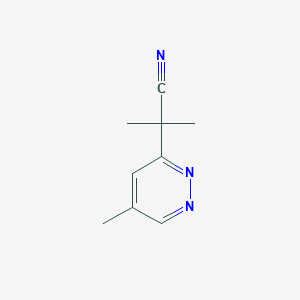
2,4-Dichloro-3-(chloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3-(chloromethyl)pyridine is a chlorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine atoms in the pyridine ring enhances the compound’s reactivity and potential for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-(chloromethyl)pyridine typically involves the chlorination of 3-(chloromethyl)pyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced chlorination techniques and catalysts helps in achieving efficient and scalable production of the compound .
化学反応の分析
Types of Reactions
2,4-Dichloro-3-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Less chlorinated pyridine derivatives.
科学的研究の応用
2,4-Dichloro-3-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 2,4-Dichloro-3-(chloromethyl)pyridine involves its interaction with various molecular targets. The chlorine atoms and the chloromethyl group enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
類似化合物との比較
Similar Compounds
- 2,3-Dichloro-4-(chloromethyl)pyridine
- 2,5-Dichloro-3-(chloromethyl)pyridine
- 2,6-Dichloro-3-(chloromethyl)pyridine
Uniqueness
2,4-Dichloro-3-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated pyridine derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
特性
分子式 |
C6H4Cl3N |
|---|---|
分子量 |
196.5 g/mol |
IUPAC名 |
2,4-dichloro-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Cl3N/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2 |
InChIキー |
JGVOJIWYJGVHLH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Cl)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol](/img/structure/B12958139.png)
![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)








